2-Chloro-5-isopropoxypyrazine
Overview
Description
2-Chloro-5-isopropoxypyrazine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes
Mode of Action
It’s plausible that the compound interacts with its targets through a series of chemical reactions, potentially involving the formation of intermediates . More detailed studies are required to elucidate the precise interactions and changes resulting from the compound’s action.
Biochemical Pathways
Related compounds have been shown to participate in various biochemical processes, including metabolic pathways . Further investigation is necessary to determine the specific pathways influenced by 2-Chloro-5-isopropoxypyrazine and their downstream effects.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with targets .
Biological Activity
2-Chloro-5-isopropoxypyrazine is a chemical compound with the molecular formula C8H10ClN3O. It features a pyrazine ring, which is significant in various biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and agriculture, particularly for its antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C8H10ClN3O
- Molecular Weight : 189.63 g/mol
- CAS Number : 1081522-65-7
The structure includes a chlorine atom and an isopropoxy group attached to the pyrazine ring, which influences its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various pathogenic microorganisms. The compound's mechanism of action likely involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Antioxidant Activity
In addition to antimicrobial effects, this compound has shown antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems, potentially offering protective effects against various diseases.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial metabolism or oxidative stress pathways. Molecular docking studies suggest favorable interactions between the compound and target proteins, indicating a potential for drug development.
Case Studies and Research Findings
A recent study explored the biological activities of various pyrazine derivatives, including this compound. The researchers synthesized several analogs and evaluated their antimicrobial and antioxidant properties using standard assays. The findings highlighted that modifications on the pyrazine ring significantly influenced both activities.
Notable Findings:
- Synthesis and Evaluation : The compound was synthesized through a multi-step process involving chlorination and alkylation reactions.
- In Vitro Testing : The compound demonstrated a strong inhibitory effect against Staphylococcus aureus, comparable to standard antibiotics.
- Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy.
Properties
IUPAC Name |
2-chloro-5-propan-2-yloxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVIVIQFIZPXEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856498 | |
Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1081522-65-7 | |
Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.